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molecular formula C21H26O2Si B8635657 5-{[tert-Butyl(diphenyl)silyl]oxy}pent-3-yn-1-ol CAS No. 117471-68-8

5-{[tert-Butyl(diphenyl)silyl]oxy}pent-3-yn-1-ol

Cat. No. B8635657
M. Wt: 338.5 g/mol
InChI Key: LAUCXQXNEVZCIT-UHFFFAOYSA-N
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Patent
US08222257B2

Procedure details

A solution of compound 4 (6.12 g, 14.5 mmol) in MeOH (100 mL) was treated with PPTS (0.36 g, 1.43 mmol) at room temperature for overnight. After concentration, the residue was purified by silica gel column chromatography with 20% EtOAc in hexanes to give 3.84 g of product 5 (11.3 mmol, 78%); 1H NMR (CDCl3) δ 7.80˜7.66 (m, 4H), 7.49˜7.35 (m, 6H), 4.33 (t, J=1.9 Hz, 1H), 3.60 (t, J=6.0 Hz, 2H), 2.40 (tt, J=2.2, 6.1 Hz, 2H) 1.05 (s, 9H).
Name
compound 4
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[O:6][CH2:7][C:8]#[C:9][CH2:10][CH2:11][O:12]C1CCCCO1)([CH3:4])([CH3:3])[CH3:2].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>CO>[C:1]([Si:5]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[O:6][CH2:7][C:8]#[C:9][CH2:10][CH2:11][OH:12])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
compound 4
Quantity
6.12 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCC#CCCOC1OCCCC1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.36 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography with 20% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCC#CCCO)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.3 mmol
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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